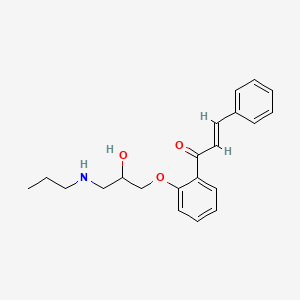
β-Maltose Heptaacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
β-Maltose Heptaacetate is a chemically modified form of maltose, a disaccharide composed of two glucose units. This compound is characterized by the acetylation of all seven hydroxyl groups present in the maltose molecule, resulting in the formation of heptaacetate. It is commonly used as a protected intermediate in various chemical syntheses and has applications in biochemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of β-Maltose Heptaacetate typically involves the acetylation of maltose. The process begins with the reaction of maltose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups. The reaction can be summarized as follows: [ \text{Maltose} + 7 \text{Acetic Anhydride} \rightarrow \text{this compound} + 7 \text{Acetic Acid} ]
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: β-Maltose Heptaacetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to regenerate maltose.
Substitution Reactions: The acetyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products:
Hydrolysis: Maltose and acetic acid.
Substitution: Derivatives of maltose with various functional groups.
Wissenschaftliche Forschungsanwendungen
β-Maltose Heptaacetate has several applications in scientific research, including:
Chemistry: Used as a protected intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in studies involving carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of maltose derivatives for various industrial applications.
Wirkmechanismus
The mechanism of action of β-Maltose Heptaacetate primarily involves its hydrolysis to release maltose. This process is catalyzed by enzymes such as β-amylase, which cleave the acetyl groups to produce maltose. The released maltose can then participate in various metabolic pathways, including glycolysis and fermentation .
Vergleich Mit ähnlichen Verbindungen
Maltose: The parent disaccharide from which β-Maltose Heptaacetate is derived.
Maltotriose: A trisaccharide composed of three glucose units.
Cellobiose: A disaccharide similar to maltose but with a β-1,4 linkage instead of an α-1,4 linkage.
Uniqueness: this compound is unique due to its complete acetylation, which provides it with distinct chemical properties compared to its parent compound, maltose. This modification enhances its stability and makes it a valuable intermediate in synthetic chemistry .
Eigenschaften
CAS-Nummer |
7482-60-2 |
|---|---|
Molekularformel |
C₂₆H₃₆O₁₈ |
Molekulargewicht |
636.55 |
Synonyme |
β-Maltose 1,2,2’,3,3’,4’,6-Heptaacetate; 4-O-(2,3,4-Tri-O-acetyl-α-D-glucopyranosyl)-β-D-glucopyranose 1,2,3,6-Tetraacetate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



